N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is an organic compound characterized by its unique molecular structure, which includes a bromophenyl group attached to a cyclopropyl ring and a methanesulfonamide functional group. Its molecular formula is , and it has been identified with the CAS number 1365272-86-1. This compound has garnered attention in scientific research due to its potential applications in organic synthesis, medicinal chemistry, and biological activity, particularly in the fields of antimicrobial and anticancer research .
The synthesis of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide typically involves two main steps:
The synthesis can be optimized for large-scale production using continuous flow reactors and automated purification techniques to ensure high yields and purity levels. These methods are crucial for industrial applications where efficiency and cost-effectiveness are paramount .
The molecular structure of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide can be depicted with its key components:
The InChI representation for this compound is:
and its InChI Key is:
These identifiers are crucial for database searches and chemical information retrieval .
The molecular weight of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is approximately 276.18 g/mol. Its structural features allow for diverse chemical reactivity, making it suitable for various synthetic applications .
N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide can undergo several types of chemical reactions:
These reactions can be utilized in synthetic pathways to create more complex molecules or to modify existing structures for enhanced biological activity or stability.
The mechanism of action for N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide involves its interactions with specific molecular targets within biological systems. The bromophenyl group can engage in π–π stacking interactions with aromatic residues in proteins, while the methanesulfonamide group may form hydrogen bonds with amino acid residues.
This dual interaction profile allows the compound to modulate enzyme activity or receptor function, potentially leading to therapeutic effects such as antimicrobial or anticancer activities .
N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions. Its solubility in various solvents (e.g., dimethyl sulfoxide, ethanol) makes it versatile for laboratory applications.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations, making it valuable in synthetic chemistry .
N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide has several scientific applications:
The cyclopropane ring confers exceptional steric and electronic properties to bioactive molecules due to its high ring strain (115 kcal/mol) and quasi-planar geometry. This strain enhances binding affinity to biological targets by locking substituents in defined conformations while strengthening adjacent C–H bonds, thereby improving metabolic stability. In N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide, the cyclopropane bridges the bromophenyl and methanesulfonamide groups, creating a rigid scaffold that optimizes spatial orientation for target engagement [2]. Medicinal chemistry studies exploit this rigidity to reduce off-target effects and plasma clearance rates—notably, cyclopropane-containing analogs demonstrate 3–5× increased in vitro half-lives compared to linear counterparts [2]. Hybrid molecules incorporating cyclopropanamide units have shown distinct antiproliferative activity against human myeloid leukemia (U937) cells without cytotoxicity, underscoring their therapeutic potential [2].
Table 1: Bioactive Cyclopropane Sulfonamide Derivatives
Compound | Biological Activity | Key Structural Feature |
---|---|---|
1-Phenylcyclopropane carboxamide | Antiproliferative (U937 cells) | Carboxamide-cyclopropane |
EVT-4322356 | Research compound (benzamide derivative) | N-cyclopropyl sulfonamide linkage |
Compound 1 (Diarylpyrazolyl) | Antitubercular (MIC <0.5 μM) | Cyclopropane-acylsulfonamide hybrid |
The 4-bromophenyl group provides a heavy halogen motif that enhances target binding through halogen bonding (σ-hole interactions) and hydrophobic effects. In Mycobacterium tuberculosis inhibitors, analogs with para-bromophenyl exhibit MIC values of 1.2–2.3 μM, outperforming chloro- or fluoro-substituted derivatives by >10-fold due to optimized van der Waals contacts [3]. Concurrently, the methanesulfonamide (–SO₂NH₂) group acts as a hydrogen bond acceptor/donor, improving solubility and membrane permeability. This moiety is critical in antitubercular pyrazolyl-acylsulfonamides, where it contributes to aqueous solubility (170 μM at pH 7.4) and bactericidal activity [3]. Commercial availability of intermediates like [1-(4-bromophenyl)cyclopropyl]methanamine (Sigma-Aldrich CDS022237) facilitates rapid derivatization, enabling structure-activity relationship (SAR) studies focused on sulfonamide bioisosteres [5].
Table 2: Impact of Bromine Position on Bioactivity
Compound | Bromophenyl Isomer | MIC (μM) vs. Mtb | Solubility (μM) |
---|---|---|---|
N-[1-(3-Bromophenyl)cyclopropyl]methanesulfonamide | meta | Not reported | $1,300/500mg [4] |
Compound 13 (Diarylpyrazolyl) | meta | 2.3 | 200 |
Compound 16 (Diarylpyrazolyl) | para | 1.2 | 185 |
Cyclopropane integration into pharmaceuticals evolved from natural product mimics (e.g., pyrethrins) to rational drug design. Early syntheses relied on inefficient cyclopropanation under harsh conditions (100°C, 12h, ≤45% yield), but modern methods use phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) to boost yields to 85–90% at 60°C within 4–6 hours [2]. This advancement enabled scalable production of intermediates such as 1-(4-bromophenyl)cyclopropane carbonitrile, a precursor to sulfonamide derivatives. Clinically, cyclopropane features in drugs like tranylcypromine (antidepressant) and SQ 109 (Mtb inhibitor), validating its pharmacokinetic advantages. Recent hybrid designs combine cyclopropanamide with phenoxyacetyl groups to exploit synergistic antiproliferative effects—20 such compounds showed >50% inhibition of leukemia cell proliferation at 10 μM doses [2].
Table 3: Evolution of Cyclopropane Synthesis Methods
Method | Conditions | Yield (%) | Time (h) |
---|---|---|---|
NaOH/H₂O (no catalyst) | 60°C, 50% w/v NaOH | 45 | 12 |
NaOH/H₂O + TBAB | 60°C, 0.1 eq catalyst | 85 | 4–6 |
Na₂CO₃/CH₃CN | 100°C | 10 | 12 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8